

Osmanthuside H: Chemical Profile & Identification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Osmanthuside H

CAS No.: 149155-70-4

Cat. No.: S579123

Get Quote

You can use this basic chemical profile to confirm the identity of the compound you are working with.

Table 1: Chemical Identification Data for Osmanthuside H

Attribute	Details
Chemical Name	Osmanthuside H [1]
IUPAC Name	Information missing from search results
CAS Number	149155-70-4 [2]
Molecular Formula	$C_{19}H_{28}O_{11}$ [1]
Exact Mass ([M-H] ⁻)	431.1558 [1]
Form	Solid [2]
Source	Isolated from stem barks of <i>Fraxinus paxiana</i> ; also identified in <i>Ligustrum lucidum</i> and <i>Osmanthus fragrans</i> roots [2] [3] [1].

Experimental Protocols for Analysis

Here are detailed methodologies for identifying and quantifying **Osmanthuside H** in plant extracts using HPLC-MS/MS, as cited in the literature.

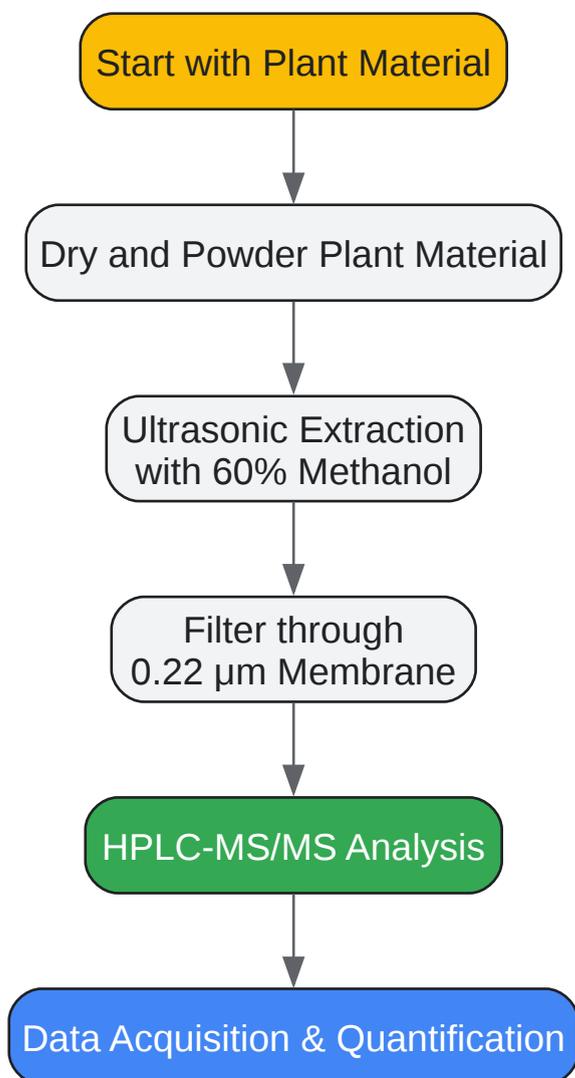
Protocol 1: Identification via HPLC-ESI-Q-TOF-MS This method is suited for the initial characterization of **Osmanthuside H** in a complex plant matrix [1].

- **Sample Preparation:** Plant material is dried, smashed, and extracted with a suitable solvent like 80% methanol.
- **HPLC Conditions:**
 - **Column:** C18 reversed-phase column.
 - **Mobile Phase:** A combination of (A) 0.1% formic acid in water and (B) acetonitrile, using a gradient elution.
 - **Detection:** Mass spectrometry in **negative ion mode** is recommended due to the higher response for this compound [1].
- **MS Analysis:**
 - **Technique:** UHPLC-ESI-Q-TOF-MS.
 - **Ion Mode:** Electrospray Ionization (ESI) in negative mode.
 - **Identification:** The compound is identified by its precursor ion $[M-H]^-$ at **m/z 431.1558** and its characteristic MS² fragments at **m/z 299.11, 149.05, 119.05, and 101.03** [1].

Protocol 2: Quantification via HPLC-MS/MS This method was developed for the simultaneous determination of bioactive components in *Osmanthus fragrans* roots and can be adapted for **Osmanthuside H** [3].

- **Sample Preparation:**
 - 0.1 g of dried and powdered plant root is mixed with 12 mL of 60% methanol.
 - The mixture undergoes ultrasonic extraction for 45 minutes.
 - The extracted sample is filtered through a 0.22 µm membrane.
- **HPLC-MS/MS Conditions [3]:**
 - **Column:** Sepax BR-C18 (100 mm × 2.1 mm, 3 µm).
 - **Mobile Phase:** (A) Water with 0.1% formic acid; (B) Acetonitrile.
 - **Gradient:** Starts at 12% B, increasing to 45% B over 20 minutes.
 - **Flow Rate:** 0.2 mL/min.
 - **Injection Volume:** 2 µL.
 - **Mass Spectrometer:** Qtrap mass spectrometer with ESI source.
- **Method Validation:** The method was validated for sensitivity and accuracy for similar compounds (acteoside, isoacteoside, oleuropein, and phillyrin) [3].

The workflow for the quantification protocol can be visualized as follows:



[Click to download full resolution via product page](#)

Frequently Asked Questions

Q1: In which plant species has Osmanthuside H been identified? It has been identified in several species, including *Fraxinus paxiana*, *Ligustrum lucidum* (processed fruit), and *Osmanthus fragrans* (roots) [2] [1] [3].

Q2: What is the recommended storage condition for a standard of Osmanthuside H? The pure chemical standard should be stored at -20°C [2].

Q3: My HPLC-MS signal for Osmanthuside H is weak. What could be the issue?

- **Check Ionization Mode:** Ensure the mass spectrometer is set to **negative ion mode**, as it provides a higher response for this compound [1].
- **Review Sample Preparation:** Confirm the extraction solvent (e.g., 60% methanol) and technique (ultrasonic extraction) are optimal for recovering the compound from your specific plant matrix [3].
- **Instrument Calibration:** Verify that the MS instrument is properly calibrated to ensure sensitivity.

Troubleshooting Guide

Table 2: Common HPLC-MS/MS Issues and Solutions

Problem	Possible Cause	Suggested Solution
Poor Chromatographic Peak Shape	Column degradation or incompatible mobile phase.	Flush and re-condition the C18 column; ensure the mobile phase contains a modifier like 0.1% formic acid [3].
Low Extraction Recovery	Inefficient extraction method or solvent.	Optimize solvent concentration (e.g., 60-70% ethanol was effective for similar compounds); increase ultrasonic extraction time [4].
Inconsistent Quantitative Results	Sample instability or instrument drift.	Ensure samples are kept cool; use internal standards for correction; perform regular calibration checks.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Application of UHPLC-ESI-Q-TOF-MS to Identify Multiple ... [pmc.ncbi.nlm.nih.gov]
2. = 95 LC/MS-ELSD, = 95 LC/MS-ELSD 149155-70-4 Osmanthuside H [sigmaaldrich.com]

3. Identification and quantification of the bioactive ... [pmc.ncbi.nlm.nih.gov]

4. A New HPLC-UV Method Using Hydrolyzation with Sodium ... [mdpi.com]

To cite this document: Smolecule. [Osmanthuside H: Chemical Profile & Identification]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b579123#osmanthuside-h-improving-extraction-efficiency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com